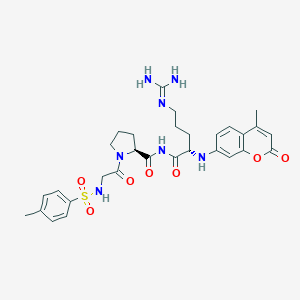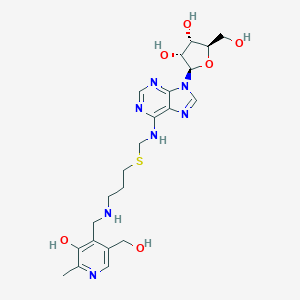
Tgpamnh2
Descripción general
Descripción
Tgpamnh2, also known as this compound, is a useful research compound. Its molecular formula is C30H38ClN7O7S and its molecular weight is 639.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia fototérmica
Tgpamnh2: tiene aplicaciones potenciales en terapia fototérmica (PTT). PTT es un tratamiento que utiliza agentes fototérmicos para absorber la luz y convertirla en calor, destruyendo las células cancerosas con un daño mínimo al tejido sano circundante . La capacidad del compuesto para activarse con la luz y generar calor podría convertirlo en un agente valioso en los tratamientos contra el cáncer dirigidos.
Sistemas de administración de fármacos
La complejidad estructural de This compound permite la posibilidad de unir fármacos terapéuticos, lo que lo convierte en un candidato para sistemas de administración de fármacos. Su capacidad para unirse a objetivos biológicos específicos podría utilizarse para transportar y liberar fármacos en ubicaciones precisas del cuerpo .
Biosensado
This compound: podría utilizarse en aplicaciones de biosensado debido a su potencial para una alta especificidad y sensibilidad en la detección de moléculas biológicas. Su estructura única puede permitir el desarrollo de biosensores que pueden detectar y cuantificar biomarcadores para diversas enfermedades .
Bioimagen
En el campo de la bioimagen, This compound podría servir como agente de contraste debido a sus propiedades ópticas. Puede mejorar técnicas de imagen como la resonancia magnética (IRM) o la tomografía computarizada (TC), proporcionando imágenes más claras para el diagnóstico médico .
Nanocatálisis
La estructura molecular única del compuesto sugiere que podría actuar como nanocatalizador. En las reacciones químicas, This compound podría facilitar las reacciones al reducir las energías de activación, lo que lleva a procesos industriales más eficientes .
Conversión y almacenamiento de energía
This compound: puede encontrar aplicaciones en la conversión y el almacenamiento de energía. Sus potenciales propiedades fototérmicas podrían aprovecharse en los sistemas de energía solar para convertir la luz en calor o electricidad, mejorando la eficiencia de los paneles solares .
Separación química
En procesos de separación química, This compound podría utilizarse para unir y separar selectivamente productos químicos específicos de las mezclas, lo cual es crucial en la fabricación farmacéutica y la remediación ambiental .
Nanofluídica
Por último, This compound podría aplicarse en nanofluídica, donde sus propiedades podrían controlar el flujo de fluidos a nanoescala. Esto podría conducir a avances en los dispositivos microfluídicos utilizados en tecnologías de laboratorio en un chip y diagnósticos médicos .
Mecanismo De Acción
- These interactions play a crucial role in cell growth, differentiation regulation, and maintaining redox homeostasis .
- Specifically, it interacts with transcription factors and regulatory proteins, influencing their function .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDSUNEHIMSSV-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922580 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-27-0 | |
| Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)






